molecular formula C27H38O7 B12734037 [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate

Cat. No.: B12734037
M. Wt: 474.6 g/mol
InChI Key: ILFZIIZVYOINKM-AFMMJKABSA-N
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Description

7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-benzoate, (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)- is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a benzoate ester, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopenta(b)heptalene core. This is typically achieved through a series of cyclization reactions. The introduction of hydroxyl groups and methyl groups is done through selective functionalization reactions. The final step involves the esterification of the compound with benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoate ester can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and benzoate ester allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

This compound is unique due to its complex structure, which includes multiple hydroxyl groups, methyl groups, and a benzoate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate

InChI

InChI=1S/C27H38O7/c1-23(2)19(28)12-18-25(4,32)17-11-10-16-21(34-22(30)15-8-6-5-7-9-15)26(17,14-24(16,3)31)13-20(29)27(18,23)33/h5-9,16-21,28-29,31-33H,10-14H2,1-4H3/t16-,17-,18-,19-,20-,21?,24+,25+,26?,27-/m0/s1

InChI Key

ILFZIIZVYOINKM-AFMMJKABSA-N

Isomeric SMILES

C[C@]1(CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@H]1C3OC(=O)C5=CC=CC=C5)(C)O)O)O)O

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(C(C3OC(=O)C5=CC=CC=C5)CCC4C2(C)O)(C)O)O)O)O)C

Origin of Product

United States

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